1,2,3,4-Tetrahydroquinoxaline
Overview
Description
1,2,3,4-Tetrahydroquinoxaline is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂. It is a derivative of quinoxaline, where the aromatic ring is partially hydrogenated.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Quinoxaline: One common method involves the selective hydrogenation of quinoxaline using a palladium catalyst supported on nitrogen-doped carbon under mild conditions.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by reduction.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the product .
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydroquinoxaline is AMP deaminase 2 (AMPD2) . AMPD2 plays an important role in energy homeostasis and immuno-oncology .
Mode of Action
This compound acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents AMP from binding . This novel mechanism of action changes the substrate pocket of the enzyme .
Biochemical Pathways
Given its target, it likely impacts pathways related to energy homeostasis and immuno-oncology .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The result of this compound’s action is the potent inhibition of AMPD2 . This inhibition has been observed in ex vivo evaluations of mouse liver .
Action Environment
Similar compounds have been shown to be stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroquinoxaline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with several enzymes, including dipeptidyl peptidase-IV (DPP-4), which is involved in the regulation of glucose metabolism. The compound acts as an inhibitor of DPP-4, thereby influencing the activity of this enzyme and affecting glucose homeostasis
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling. The compound’s interaction with DPP-4 leads to alterations in the levels of incretin hormones, which play a role in regulating insulin secretion . Furthermore, this compound has been shown to affect gene expression and cellular metabolism, although the specific mechanisms underlying these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. As an inhibitor of DPP-4, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity . This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and improve glucose homeostasis. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of glucose metabolism and insulin signaling
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit DPP-4 activity and improve glucose homeostasis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. The compound’s inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound within the body is influenced by factors such as its solubility, binding affinity, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and its effects on cellular processes.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized by peroxyl radicals to form quinoxaline and dimer products.
Reduction: It can be further reduced to more saturated derivatives under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Peroxyl radicals generated from azo initiators in solvents like tetralin or benzene.
Reduction: Molecular hydrogen in the presence of palladium or other metal catalysts.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products:
Oxidation: Quinoxaline and its dimers.
Reduction: More saturated tetrahydroquinoxaline derivatives.
Substitution: A wide range of substituted tetrahydroquinoxaline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoxaline has significant applications in various fields:
Chemistry: It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoxaline is unique due to its specific structural features and reactivity. Similar compounds include:
Quinoxaline: The fully aromatic parent compound, which is less reactive in hydrogenation reactions.
1,2,3,4-Tetrahydroisoquinoline: Another partially hydrogenated heterocycle with different biological activities and applications.
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline: A derivative used as a scaffold for designing enzyme inhibitors.
Uniqueness: this compound’s partial hydrogenation provides a balance between stability and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORKYAIEVBUXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063048 | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3476-89-9 | |
Record name | 1,2,3,4-Tetrahydroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3476-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3476-89-9 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48945 | |
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Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 1,2,3,4-TETRAHYDROQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U54P549YE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3,4-tetrahydroquinoxaline?
A1: The molecular formula of this compound is C8H10N2, and its molecular weight is 134.18 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A2: Common spectroscopic methods for structural characterization include:
- IR Spectroscopy: Provides information about functional groups present in the molecule, such as carbonyl (C=O) and amine (N–H) stretches. [, , , , , ]
- NMR Spectroscopy (1H and 13C): Offers detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and confirmation of regio- and stereochemistry. [, , , , , , , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, providing insights into the molecule's structure and potential degradation pathways. []
Q3: What are some common synthetic routes to 1,2,3,4-tetrahydroquinoxalines?
A3: Several synthetic approaches have been explored, including:
- Condensation Reactions: Reacting 1,2-diaminobenzenes with various dicarbonyl compounds, such as oxalic acid [] or α-ketoesters, [] in the presence of a catalyst can lead to the formation of the tetrahydroquinoxaline ring.
- Reductive Cyclization: N-allyl 2-nitroanilines can undergo reductive cyclization, often facilitated by microwave irradiation, to form alkenyl-1,2,3,4-tetrahydroquinoxalines. []
- Tandem Reactions: Combining multiple synthetic steps in a single pot offers efficient routes. Examples include tandem cyclization/hydrosilylation using borane catalysts [, ] or dual SNAr reactions with activated ortho-halonitrobenzenes. []
- Metal-Catalyzed Reactions: Palladium-catalyzed hetero-annulation reactions have been employed to synthesize specific derivatives, such as (E)-2-alkylidene-1,2,3,4-tetrahydroquinoxalines. [, ]
Q4: Can 1,2,3,4-tetrahydroquinoxalines undergo tautomerism?
A4: Yes, certain derivatives exhibit tautomerism. For instance, 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines can exist as a mixture of unsaturated and saturated esters in solution, as revealed by NMR studies. [] 3-(α-Arylhydrazono-1,3,4-oxadiazol-2-ylmethyl)-2-oxo-1,2-dihydroquinoxalines also display tautomerism between the hydrazone imine and diazenyl enamine forms. []
Q5: How does halogenation typically proceed with 1,2,3,4-tetrahydroquinoxalines?
A5: Halogenation reactions can occur at specific positions. For example, using reagents like N-bromosuccinimide or Br2-H2O can result in the introduction of a halogen atom at the 4-position of the tetrahydroquinoxaline ring. []
Q6: Have 1,2,3,4-tetrahydroquinoxalines been explored for their potential as hydrogen storage materials?
A6: Yes, recent research has explored the use of polymers containing this compound units as potential hydrogen storage materials. For example, poly(6-vinyl-2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline) demonstrated reversible hydrogenation/dehydrogenation capabilities under mild conditions. []
Q7: Can 1,2,3,4-tetrahydroquinoxalines act as hydrogen donors?
A7: Yes, certain derivatives, such as 5,6,7,8-tetrafluoro-1,2,3,4-tetrahydroquinoxaline (TFQox), can function as hydrogen donors. Studies have shown its ability to improve the thermal stability of exo-tetrahydrodicyclopentadiene. [, ]
Q8: What is the significance of chirality in 1,2,3,4-tetrahydroquinoxalines?
A8: Chirality plays a crucial role in the biological activity of many compounds. Optically pure tetrahydroquinoxalines have exhibited promising applications in pharmaceuticals. []
Q9: How can enantioselective synthesis of 1,2,3,4-tetrahydroquinoxalines be achieved?
A9: Asymmetric hydrogenation, often employing chiral catalysts based on transition metals like iridium or ruthenium, offers a powerful strategy for synthesizing enantioenriched tetrahydroquinoxalines. Various chiral ligands, such as diphosphines and diphosphinites, have been explored to achieve high enantioselectivities. [, , , , ]
Q10: Is it possible to control the diastereoselectivity in the synthesis of 1,2,3,4-tetrahydroquinoxalines?
A10: Yes, controlling the stereochemistry during synthesis is crucial for obtaining specific isomers. For instance, the use of borane catalysts in tandem cyclization/hydrosilylation reactions has demonstrated excellent diastereoselectivity, enabling the selective formation of trans-2,3-disubstituted 1,2,3,4-tetrahydroquinoxalines. [, ]
Q11: What are some notable biological activities associated with 1,2,3,4-tetrahydroquinoxalines?
A11: 1,2,3,4-tetrahydroquinoxalines exhibit diverse biological activities, including:
- Glucocorticoid Receptor Binding: Certain derivatives have shown promising activity as glucocorticoid receptor modulators. [, ]
- CNS Depressant Activity: Some compounds display effects on the central nervous system, such as sedation, anxiolysis, and anticonvulsant activity. []
- Antimicrobial Activity: Specific derivatives have demonstrated antimicrobial properties against various microorganisms. []
Q12: Have 1,2,3,4-tetrahydroquinoxalines been investigated for their potential as fluorescent probes?
A12: Yes, research has explored their use in fluorescent probes for biological imaging. For instance, a near-infrared fluorescent probe incorporating a this compound moiety has been developed for imaging catecholamines, demonstrating its potential for neuroimaging applications. []
Q13: How can the purity and identity of this compound derivatives be assessed?
A13: Several analytical techniques are valuable for quality control and analysis:
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